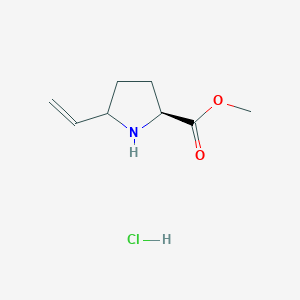

(2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17266752

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14ClNO2 |

|---|---|

| Molecular Weight | 191.65 g/mol |

| IUPAC Name | methyl (2S)-5-ethenylpyrrolidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H13NO2.ClH/c1-3-6-4-5-7(9-6)8(10)11-2;/h3,6-7,9H,1,4-5H2,2H3;1H/t6?,7-;/m0./s1 |

| Standard InChI Key | RWNZZYTUPQTPSR-JWOPXBRZSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1CCC(N1)C=C.Cl |

| Canonical SMILES | COC(=O)C1CCC(N1)C=C.Cl |

Introduction

Structural Characteristics and Molecular Identity

The molecular architecture of (2S)-methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride is defined by a pyrrolidine ring—a saturated five-membered heterocycle containing one nitrogen atom. The stereochemistry at the second carbon (C2) is specified as the S-enantiomer, which influences its interaction with biological targets. Key functional groups include:

-

A methyl ester at the C2 position, which enhances solubility and serves as a modifiable site for derivatization.

-

A vinyl group at the C5 position, introducing unsaturated character and reactivity for further chemical modifications.

-

A hydrochloride salt form, improving stability and crystallinity for handling in laboratory settings.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄ClNO₂ |

| Molecular Weight | 191.65 g/mol |

| CAS Number | Not publicly disclosed |

| Appearance | Crystalline solid |

| Solubility | Soluble in polar solvents |

The compound’s chirality and functional group arrangement are critical for its biological activity, as evidenced by structure-activity relationship (SAR) studies.

Synthesis and Production Methods

The synthesis of (2S)-methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride involves multi-step organic reactions optimized for yield and enantiomeric purity. While detailed protocols remain proprietary, general methodologies include:

Cyclization and Ring Formation

Pyrrolidine derivatives are typically synthesized via cyclization reactions. For this compound, precursors such as pyruvic aldehyde and O-phenylenediamine may undergo catalytic ring-closure in the presence of sodium pyrosulfite at 60–80°C . The stereoselectivity of the reaction is controlled using chiral catalysts or resolving agents to isolate the S-enantiomer.

Functionalization and Salt Formation

Post-cyclization, the vinyl group is introduced through alkylation or cross-coupling reactions. Esterification with methanol under acidic conditions yields the methyl ester, followed by treatment with hydrochloric acid to form the hydrochloride salt. Industrial-scale production is managed by specialized suppliers like BLD Pharmatech Ltd., which ensure compliance with purity standards (>99%).

| Target | Predicted Interaction | Potential Application |

|---|---|---|

| NMDA Receptor | Antagonism | Neuroprotection |

| COX-2 Enzyme | Inhibition | Inflammation Reduction |

| GABA Transporter | Modulation | Anxiolytic Effects |

Chemical Reactivity and Derivative Synthesis

The compound’s reactivity is driven by its functional groups:

Vinyl Group Reactivity

The C5 vinyl substituent undergoes electrophilic addition (e.g., bromination) and polymerization under radical initiators. These reactions enable the synthesis of polymeric drug delivery systems or functionalized analogs.

Ester Hydrolysis and Derivatization

The methyl ester is susceptible to base-catalyzed hydrolysis, yielding the carboxylic acid derivative. This intermediate can be coupled with amines or alcohols to produce amides or esters for SAR studies.

Future Research Directions

Despite its potential, further studies are needed to advance this compound:

-

In Vivo Toxicology: Assess acute and chronic toxicity in animal models.

-

Stereochemical Optimization: Compare S- and R-enantiomers for efficacy and safety.

-

Drug Delivery Systems: Explore vinyl group polymerization for controlled-release formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume